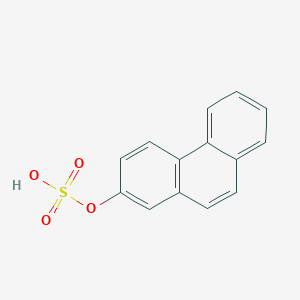2-Phenanthryl hydrogen sulfate
CAS No.:
Cat. No.: VC1837384
Molecular Formula: C14H10O4S
Molecular Weight: 274.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H10O4S |
|---|---|
| Molecular Weight | 274.29 g/mol |
| IUPAC Name | phenanthren-2-yl hydrogen sulfate |
| Standard InChI | InChI=1S/C14H10O4S/c15-19(16,17)18-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H,(H,15,16,17) |
| Standard InChI Key | YCNZBVHCFDPEAJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)OS(=O)(=O)O |
Introduction
Chemical Identity and Structure
2-Phenanthryl hydrogen sulfate is a phenanthryl hydrogen sulfate derivative with the chemical formula C₁₄H₁₀O₄S . The compound consists of a phenanthrene ring system with a hydrogen sulfate group attached at the 2-position . Phenanthrene is a tricyclic aromatic hydrocarbon composed of three fused benzene rings arranged in an angular configuration, giving this compound its characteristic polycyclic structure.
The sulfate group in this compound follows the general structure of sulfate ions, which consist of a central sulfur atom surrounded by four oxygen atoms in a tetrahedral arrangement . In 2-phenanthryl hydrogen sulfate, one of these oxygen atoms forms a bond with the carbon at position 2 of the phenanthrene ring system, creating an ester-like linkage.
Synonyms and Identifiers
The compound is recognized in chemical databases under various names and identifiers as summarized in Table 1:
| Identifier Type | Value |
|---|---|
| Primary Name | 2-Phenanthryl hydrogen sulfate |
| Alternative Names | Phenanthren-2-yl hydrogen sulfate |
| ChEBI ID | CHEBI:37458 |
| PubChem CID | 9543008 |
| Wikidata ID | Q27117145 |
Table 1: Chemical identifiers for 2-phenanthryl hydrogen sulfate
Physical and Chemical Properties
2-Phenanthryl hydrogen sulfate possesses specific physiochemical properties that define its behavior in various environments and reactions. Its molecular weight and other key computed properties are detailed below.
Basic Physical Properties
The basic physical characteristics of 2-phenanthryl hydrogen sulfate are summarized in Table 2:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 274.29 g/mol | Computed by PubChem 2.1 |
| Exact Mass | 274.02997997 Da | Computed by PubChem 2.1 |
| XLogP3 | 3.8 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 4 | Computed by Cactvs 3.4.6.11 |
| Rotatable Bond Count | 2 | Computed by Cactvs 3.4.6.11 |
Table 2: Physical properties of 2-phenanthryl hydrogen sulfate
The XLogP3 value of 3.8 indicates that the compound has moderate lipophilicity, suggesting it would show partial solubility in nonpolar solvents while maintaining some interaction with polar environments due to its hydrogen sulfate group. The hydrogen bond donor and acceptor counts indicate the compound's potential to participate in hydrogen bonding, influencing its solubility in various solvents and potential interactions with biological systems.
Chemical Reactivity
The compound is described as a conjugate acid of 2-phenanthryl sulfate , indicating its ability to donate a proton in appropriate chemical environments, particularly in aqueous solutions where it could partially dissociate to form the sulfate anion.
Structural Classification
2-Phenanthryl hydrogen sulfate belongs to several important structural classes based on its component parts.
Phenanthrene Derivatives
As a phenanthrene derivative, this compound belongs to the polycyclic aromatic hydrocarbon (PAH) family. Phenanthrene consists of three benzene rings fused in an angular arrangement , giving it distinct chemical and spectroscopic properties compared to linear arrangements like anthracene.
The phenanthryl moiety is noteworthy in organic synthesis and materials science, particularly for compounds in patent literature that describe "systems containing at least three condensed rings" and specifically "ortho- or ortho- and peri-condensed systems containing three rings" .
Organosulfates
The compound is classified as an organosulfate—an organic compound containing a sulfate group covalently bonded to a carbon atom. Organosulfates are significant in both natural and synthetic chemistry, often serving as important intermediates in organic synthesis and as phase II metabolites in biological systems.
Related Compounds and Comparative Analysis
Several related compounds provide context for understanding 2-phenanthryl hydrogen sulfate's properties and potential applications.
Other Phenanthryl Derivatives
Phenanthrene derivatives appear in research contexts for their optical and photophysical properties. For instance, research on anthryl compounds (structurally similar to phenanthryl compounds) has shown interesting photoluminescent properties . The linked mode of attachment to the aromatic system affects the photophysical properties, suggesting that the positioning of the hydrogen sulfate group at the 2-position of phenanthrene may have specific implications for this compound's photophysical behavior.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume